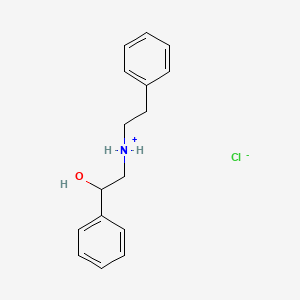![molecular formula C14H30Cl2CoN2O4 B13756171 Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride CAS No. 55399-32-1](/img/structure/B13756171.png)
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is a coordination compound that features cobalt in its +2 oxidation state. This compound is characterized by the presence of a cobalt ion coordinated to two molecules of 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol and two chloride ions. The molecular formula for this compound is C14H34Cl2CoN2O4, and it has a molecular weight of 424.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride typically involves the reaction of cobalt(II) chloride with 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt(I) or elemental cobalt.
Substitution: The ligands coordinated to the cobalt ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes or elemental cobalt .
Scientific Research Applications
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including magnetic materials and coatings.
Mechanism of Action
The mechanism of action of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride involves its interaction with various molecular targets. The cobalt ion can coordinate with different biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+);2-[2-hydroxyethyl(propyl)amino]ethanol;dichloride: Similar structure but with a propyl group instead of a prop-2-enyl group.
Cobalt(2+);2-[2-hydroxyethyl(methyl)amino]ethanol;dichloride: Similar structure but with a methyl group instead of a prop-2-enyl group.
Uniqueness
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is unique due to the presence of the prop-2-enyl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Properties
CAS No. |
55399-32-1 |
|---|---|
Molecular Formula |
C14H30Cl2CoN2O4 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride |
InChI |
InChI=1S/2C7H15NO2.2ClH.Co/c2*1-2-3-8(4-6-9)5-7-10;;;/h2*2,9-10H,1,3-7H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
SOKMDSNWBMPUJA-UHFFFAOYSA-L |
Canonical SMILES |
C=CCN(CCO)CCO.C=CCN(CCO)CCO.[Cl-].[Cl-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


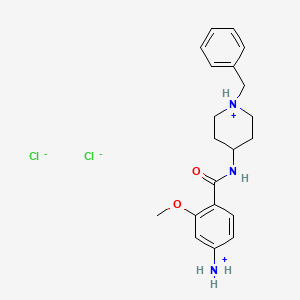


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
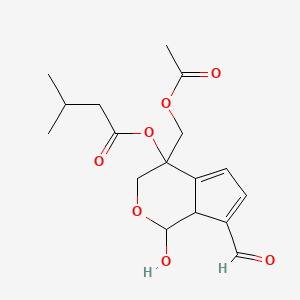

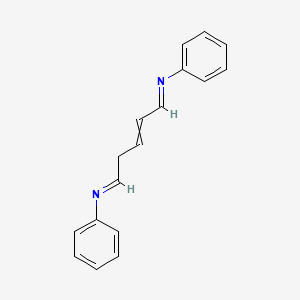
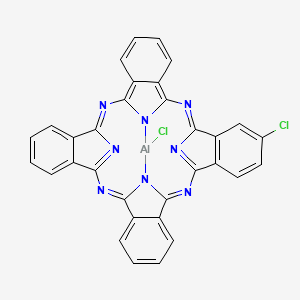
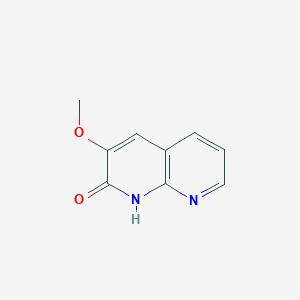


![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
